molecular formula C18H15N3O3S B2988645 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 1322879-11-7

4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No. B2988645
CAS RN: 1322879-11-7
M. Wt: 353.4
InChI Key: PIMHYQQNDXGEOK-VXLYETTFSA-N
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Description

The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a phenol group, a thiazole group, and a hydrazone group, all of which have distinct chemical properties .


Molecular Structure Analysis

This typically involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Given the functional groups present in your compound, it could potentially participate in a variety of reactions, such as acid-base reactions (due to the phenol group) and redox reactions .


Physical And Chemical Properties Analysis

This would include studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (UV-Vis, IR, NMR, etc.) .

Scientific Research Applications

Photodynamic Therapy Application

The synthesis and characterization of new compounds with structural similarities to 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol have shown significant potential in photodynamic therapy (PDT). For instance, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with excellent fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers in cancer treatment through PDT Pişkin, Canpolat, & Öztürk, 2020.

Catalytic and Synthetic Applications

Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been explored for their catalytic applications. Ghorbanloo and Alamooti (2017) reported the synthesis of a molybdenum(VI) complex with a thiazole-hydrazone ligand, demonstrating efficient catalysis in oxidation reactions, showcasing the utility of these compounds in synthetic chemistry Ghorbanloo & Alamooti, 2017.

Antitumor and Antimicrobial Properties

The structural motif of 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is significant in the development of antitumor and antimicrobial agents. A study by Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising antitumor activities against hepatocellular carcinoma Gomha, Edrees, & Altalbawy, 2016.

Fluorescent Sensing

Research by Suman et al. (2019) developed benzimidazole and benzothiazole conjugated Schiff base sensors capable of selectively detecting Al3+ and Zn2+ ions. These findings highlight the potential of such compounds in the development of sensitive and selective fluorescent sensors for metal ions Suman, Bubbly, Gudennavar, & Gayathri, 2019.

Mechanism of Action

Target of Action

For instance, some phenolic compounds have been found to interact with enzymes, receptors, and DNA, thereby influencing various physiological processes .

Mode of Action

Phenolic compounds generally exert their effects through their antioxidant properties, which involve neutralizing harmful free radicals in the body . They can also interact with proteins and other cellular components, altering their structure and function .

Biochemical Pathways

Phenolic compounds, including this compound, are products of secondary metabolism in plants. They are synthesized through either the shikimate/phenylpropanoid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways lead to the production of a wide variety of phenolic compounds, each with unique properties and effects.

Pharmacokinetics

Phenolic compounds in general are known to be absorbed in the intestines, distributed throughout the body, metabolized mainly in the liver, and excreted in urine .

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also modulate cell signaling pathways and gene expression, leading to various physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as pH, temperature, and the presence of other compounds can affect their stability and activity. Moreover, the biological environment, including the presence of enzymes and other biomolecules, can also influence their action .

Safety and Hazards

The safety profile of the compound would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken while handling it .

Future Directions

This could involve exploring potential applications of the compound, based on its chemical and biological properties. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-[(E)-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-14-4-1-12(2-5-14)10-19-21-18-20-15(11-25-18)13-3-6-16-17(9-13)24-8-7-23-16/h1-6,9-11,22H,7-8H2,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMHYQQNDXGEOK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

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